Scientific Field: Oncology
Application Summary: Poziotinib is used as a treatment for NSCLC, particularly targeting the pan-HER tyrosine kinase receptors.
Methods and Procedures: As an orally active, irreversible inhibitor, Poziotinib targets the epidermal growth factor receptor (EGFR) mutations that are common in NSCLC.
Application Summary: Poziotinib has been investigated for its effectiveness against breast cancer, particularly HER2-positive metastatic breast cancer.
Methods and Procedures: The drug is evaluated for its ability to inhibit tumor growth and metastasis, often compared with other tyrosine kinase inhibitors like neratinib.
Scientific Field: Pharmacology
Application Summary: Understanding the drug-drug interactions of Poziotinib is crucial for its development and clinical application.
Methods and Procedures: The cocktail method is used to evaluate the activity of cytochrome P450 enzymes (CYPs), with Poziotinib being partially metabolized by CYPs.
Results and Outcomes: Poziotinib showed varying degrees of inhibition toward certain CYP subtypes, with no significant inhibitory effects observed on others.
Application Summary: Poziotinib is studied for its role in overcoming therapeutic resistance in cancers with HER2 mutations.
Methods and Procedures: Research involves comparing Poziotinib’s effectiveness against other inhibitors in cancer cells with specific HER2 mutations.
Results and Outcomes: Poziotinib has shown to be effective against the L755S HER2 mutation, which is particularly resistant to other treatments.
Application Summary: The impact of HER2 mutations on the responsiveness to endocrine therapy in breast cancer is assessed with Poziotinib.
Methods and Procedures: Studies focus on the functional impact of HER2 mutations and the use of Poziotinib to target these mutations.
Results and Outcomes: Poziotinib has been identified as a robust antitumor agent, supporting its clinical evaluation in ER+ HER2 mutant breast cancer.
Poziotinib is a small molecule compound designed as a pan-human epidermal growth factor receptor inhibitor. It irreversibly targets and inhibits the signaling pathways of various receptors, including the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is primarily investigated for its potential in treating cancers that exhibit resistance to existing therapies, particularly in breast cancer and lung adenocarcinoma . The chemical formula for poziotinib is , with a molecular weight of approximately 491.34 g/mol .
Poziotinib acts as a selective inhibitor of HER2 with exon 20 insertion mutations. It binds competitively to the ATP-binding pocket of the HER2 protein, preventing ATP binding and subsequent phosphorylation, a crucial step in HER2 signaling []. This disrupts downstream signaling pathways essential for cancer cell growth and survival [].
Poziotinib undergoes several metabolic transformations primarily through cytochrome P450 enzymes. Notably, it is metabolized into at least ten metabolites, with two significant ones being M1 (dihydroxylated) and M2 (demethylated), predominantly via the cytochrome P450 3A4 and 2D6 pathways . The inhibition of these enzymes can lead to altered pharmacokinetics of concomitantly administered drugs, which is an important consideration in clinical settings.
The biological activity of poziotinib is characterized by its ability to inhibit the phosphorylation of key proteins involved in cancer cell signaling pathways. This inhibition disrupts the downstream signaling cascades responsible for cell proliferation and survival, making it effective against tumors that are resistant to other treatments. The compound has shown promising results in preclinical studies, demonstrating potent activity against both wild-type and mutant forms of the epidermal growth factor receptor, particularly the T790M mutation associated with resistance to first-line therapies .
The synthesis of poziotinib involves several steps, including the removal of protective groups and amidation reactions. A notable method includes the use of trifluoroacetic acid to remove a Boc (tert-butyloxycarbonyl) protecting group followed by coupling with appropriate amines to form the final product . Various synthetic routes have been explored to optimize yield and purity, with some methods focusing on improving the efficiency of each step while minimizing byproducts.
Poziotinib is primarily being studied for its application in oncology, particularly in treating various forms of cancer such as:
Research has demonstrated that poziotinib can significantly affect the pharmacokinetics of other drugs by inhibiting cytochrome P450 enzymes. For instance, studies have shown that it inhibits CYP2B1 and CYP2C11 activities, leading to increased systemic exposure and altered clearance rates for drugs like bupropion and tolbutamide . These interactions highlight the importance of monitoring drug-drug interactions during therapy involving poziotinib.
Several compounds share structural or functional similarities with poziotinib. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | Notable Features |
---|---|---|---|
Afatinib | Irreversible inhibitor of epidermal growth factor receptors | Broad spectrum | Effective against various mutations |
Osimertinib | Selective inhibitor for T790M mutant EGFR | High selectivity | Designed specifically for mutant forms |
Lapatinib | Dual inhibitor of epidermal growth factor receptor 2 and 1 | Moderate selectivity | Used primarily in HER2-positive breast cancer |
Uniqueness of Poziotinib:
Poziotinib is assembled through a convergent six- to seven-step sequence that builds the quinazoline core, installs the anilide, and finally appends an acryloyl-substituted piperidine side chain.
Step | Transformation (Representative conditions) | Key reagent(s) | Isolated yield | Source |
---|---|---|---|---|
1 | Chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate to give 4-chloro-7-methoxyquinazoline | Phosphorus oxychloride, 70–90 °C | 85% | [1] [2] |
2 | N-arylation with 3,4-dichloro-2-fluoroaniline | Potassium carbonate, 110 °C | 78% | [1] |
3 | O-alkylation with tert-butyloxycarbonyl-protected 4-hydroxypiperidine (mesylate) | Dimethylacetamide, 70 °C, 24 h | 77% | [3] |
4 | Acidic hydrolysis of the pivalate auxiliary (if present) | Aqueous sodium hydroxide, reflux | 90% | [1] |
5 | tert-Butyloxycarbonyl deprotection of the piperidine nitrogen | Trifluoroacetic acid in dichloromethane, ambient – 40 °C | 95% | [4] |
6 | Amidation with acryloyl chloride to furnish Poziotinib free base | Acryloyl chloride in tetrahydrofuran, 0–25 °C | 72% | [5] |
7 | Optional conversion to hydrochloride salt | Concentrated hydrogen chloride, ethanol | Quantitative | [1] |
The streamlined route above affords a 37.2% overall yield on kilogram scale when telescoped without intermediate purification, representing a two-fold improvement over earlier laboratory procedures [1].
A seven-step route starting from 4-chloro-7-hydroxyquinazolin-yl pivalate introduces three deuterium atoms via methyl-d₃ iodide, followed by the standard sequence outlined above to yield d₃-Poziotinib hydrochloride [6] [7]. The overall yield is 9.02%, limited chiefly by the costly deuterated methylation. Microsomal stability testing shows the deuterated analogue possesses a hepatic half-life of 4.6 h versus 3.5 h for the prototype, indicating successful metabolic closure [6].
Parameter | Non-deuterated Poziotinib | d₃-Poziotinib | Change (%) | Source |
---|---|---|---|---|
Total synthesis steps | 6 | 7 | +17 | [1] [6] |
Overall isolated yield | 37.2% | 9.02% | –76 | [1] [6] |
In-vitro microsomal half-life | 3.5 h | 4.6 h | +31 | [6] |
Traditional trifluoroacetic acid cleavage generates isobutene, which can alkylate nucleophiles. The addition of anisole as cation scavenger lowers such side reactions below 0.1%, while aluminum trichloride provides an alternative Lewis-acid route that leaves acid-sensitive esters intact [4]. Both variants deliver near-quantitative deprotection within thirty minutes at ambient temperature.